

Fmoc-Ala-OH-13C3 CAS number and identification

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Compound of Interest

Compound Name: *Fmoc-Ala-OH-13C3*

Cat. No.: *B12060547*

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Technical Guide: Fmoc-Ala-OH-13C3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the identification, properties, and application of **Fmoc-Ala-OH-13C3**, a stable isotope-labeled amino acid crucial for advanced research in proteomics, drug development, and structural biology.

Core Identification

Fmoc-Ala-OH-13C3 is the N- α -Fmoc protected form of L-alanine, where all three carbon atoms of the alanine molecule have been substituted with the stable isotope carbon-13. This isotopic labeling provides a distinct mass shift, making it an invaluable tool for quantitative analysis in mass spectrometry-based proteomics and for structural elucidation in nuclear magnetic resonance (NMR) spectroscopy.^{[1][2]}

Synonyms: N-(9-Fluorenylmethoxycarbonyl)-L-alanine-13C3, L-Alanine-13C3, N-Fmoc^[3]

Identifier	Value
CAS Number	765259-05-0 (for ^{13}C 3 labeled)
Unlabeled CAS Number	35661-39-3[4]
MDL Number	MFCD04113755[3]
Molecular Formula	$\text{C}_{15}^{13}\text{C}_3\text{H}_{17}\text{NO}_4$ [4]
Molecular Weight	~314.31 g/mol [3][4]
PubChem Substance ID	329759039[3]

Physicochemical Properties

The following table summarizes the key physicochemical properties of **Fmoc-Ala-OH- ^{13}C 3**, facilitating its use in experimental settings.

Property	Value
Appearance	White to off-white solid[4]
Purity	$\geq 98.5\%$ [4]
Isotopic Purity	≥ 99 atom % ^{13}C [3][5]
Melting Point	147-153 °C[3][5]
Optical Activity	$[\alpha]_{20/\text{D}} -18^\circ$, $c = 1$ in DMF[3][5]
Solubility	Soluble in Dimethylformamide (DMF)
Storage	Recommended storage at -20°C for long-term stability[4]

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

Fmoc-Ala-OH- ^{13}C 3 is primarily used in Fmoc-based solid-phase peptide synthesis (SPPS) to introduce a site-specific isotopic label into a peptide sequence.[6] The following is a

generalized protocol for the manual incorporation of **Fmoc-Ala-OH-13C3** into a growing peptide chain on a solid support resin.

Materials:

- **Fmoc-Ala-OH-13C3**
- SPPS Resin (e.g., Rink Amide, Wang, or 2-Chlorotrityl resin)[7]
- Dimethylformamide (DMF), peptide synthesis grade
- 20% (v/v) Piperidine in DMF
- Coupling reagents (e.g., HCTU, HATU, or HBTU/HOBt)
- Base (e.g., N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine)
- Dichloromethane (DCM)
- Washing solvents (e.g., Methanol, Isopropanol)
- Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water)
- SPPS reaction vessel

Procedure:

- **Resin Swelling:** The peptide synthesis resin is swelled in DMF for at least 1 hour in the reaction vessel.[7]
- **Fmoc Deprotection:** The N-terminal Fmoc protecting group of the resin-bound peptide is removed by treating the resin with 20% piperidine in DMF for 5-10 minutes. This step is repeated once.[7] The resin is then thoroughly washed with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct.[8]
- **Amino Acid Activation:** In a separate vial, **Fmoc-Ala-OH-13C3** (typically 3-5 equivalents relative to the resin loading capacity) is dissolved in DMF. The coupling reagent (e.g., HCTU,

3-5 equivalents) and a base (e.g., DIPEA, 6-10 equivalents) are added to the amino acid solution to pre-activate it for a few minutes.^[7]

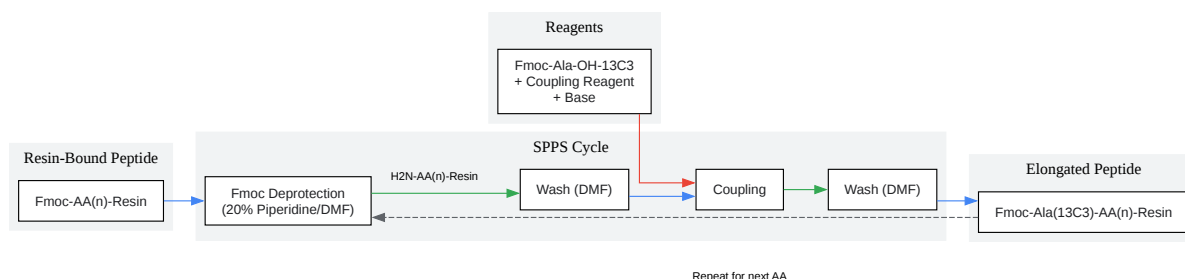
- **Coupling:** The activated **Fmoc-Ala-OH-13C3** solution is added to the reaction vessel containing the deprotected resin. The reaction is allowed to proceed for 1-2 hours with gentle agitation to ensure complete coupling.^[7]
- **Washing:** After the coupling reaction, the resin is washed extensively with DMF to remove any unreacted reagents and by-products.
- **Confirmation of Coupling (Optional):** A small sample of the resin can be taken for a Kaiser test (Ninhydrin test) to confirm the absence of free primary amines, indicating a complete coupling reaction.^[3]
- **Chain Elongation:** The cycle of deprotection (Step 2) and coupling (Steps 3-5) is repeated with the subsequent amino acids in the desired peptide sequence.
- **Final Deprotection:** After the last amino acid has been coupled, the terminal Fmoc group is removed using 20% piperidine in DMF.
- **Cleavage and Deprotection of Side Chains:** The peptide is cleaved from the resin, and the acid-labile side-chain protecting groups are simultaneously removed by treating the resin with a cleavage cocktail (e.g., 95% TFA) for 2-3 hours.
- **Peptide Precipitation and Purification:** The cleaved peptide is precipitated in cold diethyl ether, centrifuged, and the pellet is washed with cold ether. The crude peptide is then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

Experimental Workflow and Signaling Pathways

Fmoc-Ala-OH-13C3 is a synthetic building block and is not directly involved in biological signaling pathways. Its utility lies in the synthesis of isotopically labeled peptides, which can then be used to study various biological processes. The primary workflow involving this compound is Solid-Phase Peptide Synthesis (SPPS).

Experimental Workflow: Fmoc-SPPS Cycle

The following diagram illustrates the key steps in a single cycle of amino acid addition during Fmoc-based solid-phase peptide synthesis.



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Caption: Workflow for the incorporation of **Fmoc-Ala-OH-13C3** in SPPS.

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